molecular formula C6H11N B147006 Hexanenitrile CAS No. 628-73-9

Hexanenitrile

Cat. No.: B147006
CAS No.: 628-73-9
M. Wt: 97.16 g/mol
InChI Key: AILKHAQXUAOOFU-UHFFFAOYSA-N
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Description

Hexanenitrile, also known as capronitrile or 1-cyanopentane, is an organic compound with the molecular formula C₆H₁₁N. It is a colorless to light yellow liquid with a faint, characteristic odor. This compound is a nitrile, which means it contains a cyano group (-CN) attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications .

Preparation Methods

Hexanenitrile can be synthesized through several methods:

Chemical Reactions Analysis

Hexanenitrile undergoes various chemical reactions, including:

Properties

IUPAC Name

hexanenitrile
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InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3
Source PubChem
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InChI Key

AILKHAQXUAOOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
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DSSTOX Substance ID

DTXSID0060858
Record name Hexanenitrile
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Molecular Weight

97.16 g/mol
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Physical Description

Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid
Record name Hexanenitrile
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Vapor Pressure

2.85 [mmHg]
Record name Hexanenitrile
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CAS No.

628-73-9, 68002-67-5
Record name Hexanenitrile
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Record name Capronitrile
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Record name Nitriles, C6-12
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Record name HEXANENITRILE
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Record name Hexanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Hexanenitrile has the molecular formula C6H11N and a molecular weight of 97.16 g/mol.

A: While the provided abstracts don't contain specific spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Nuclear Magnetic Resonance (NMR) [, ] are commonly employed to characterize this compound and its derivatives.

A: Research indicates that trace amine impurities, rather than this compound itself, are responsible for the observed chromatographic improvements for basic solutes in reversed-phase HPLC. []

A: Studies on binary liquid mixtures containing this compound and alkanes reveal insights into their thermodynamic behavior. For example, mixtures of this compound and hexane exhibit positive excess molar volumes (VE), which decrease as the alkane chain length increases. [] This behavior can be explained by the Prigogine-Flory-Patterson theory, highlighting the role of interactional, free volume, and internal pressure contributions.

A: Research shows that in mixtures of propanenitrile, butanenitrile, pentanenitrile, and this compound with various alkanes, the CEp is influenced by the alkane chain length. For instance, CEp is positive and increases with increasing alkane chain length for propanenitrile-alkane mixtures. In contrast, for systems with butanenitrile, pentanenitrile, or this compound, CEp transitions from positive to negative values as the alkane chain length increases. [] This behavior is attributed to structural changes in the solution, including non-randomness, local concentration fluctuations, and randomness balance.

A: Yes, this compound serves as a starting material in the synthesis of complex molecules. One example is the synthesis of (R)-2-p-chlorophenyl-2-(1H-1,2,4-triazol-1-ylmethyl)this compound (myclobutanil), a fungicide, where this compound plays a crucial role in building the target structure. [, ]

A: The synthesis of myclobutanil involves several steps starting from 1-hexyne. This compound is introduced as a key building block, and the sulfinyl group plays a crucial role in controlling the stereoselectivity of key reactions, such as hydrocyanation and the introduction of the triazole moiety. [, ]

ANone: The provided research highlights the use of various analytical techniques, including:

  • Gas Chromatography (GC): Used for impurity profiling of this compound. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify this compound and related compounds in complex mixtures. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Used to analyze this compound and its derivatives, particularly in studies investigating its use as a mobile phase additive and in chiral separations. [, ]

A: While the abstracts don't contain specific toxicological data for this compound, it's crucial to handle all chemicals with care and consult relevant safety data sheets. The metabolism of nitriles to cyanide in vivo is highlighted in one study, [] emphasizing the importance of understanding the metabolic fate and potential toxicity of nitrile-containing compounds.

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